![molecular formula C13H14N2O4 B1421665 Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate CAS No. 882070-64-6](/img/structure/B1421665.png)
Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate
Overview
Description
“Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate” is a chemical compound with the CAS Number: 882070-64-6 . It has a molecular weight of 262.27 g/mol . The IUPAC name for this compound is methyl (3-ethyl-2,4-dioxo-3,4-dihydro-1 (2H)-quinazolinyl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O4/c1-3-14-12 (17)9-6-4-5-7-10 (9)15 (13 (14)18)8-11 (16)19-2/h4-7H,3,8H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is stored at room temperature . Unfortunately, other specific physical and chemical properties were not found in the web search results.Scientific Research Applications
Analytical Methods in Antioxidant Activity Research
Antioxidant Analysis Techniques
The study by Munteanu and Apetrei (2021) reviews various tests used to determine antioxidant activity, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH, highlighting their detection mechanisms, applicability, and the advantages and disadvantages of these methods. These analytical methods are crucial in assessing the antioxidant capacity of complex samples, potentially including novel compounds like Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate, especially in food engineering, medicine, and pharmacy fields (Munteanu & Apetrei, 2021).
Advanced Oxidation Processes for Organic Pollutant Degradation
Treatment of Organic Pollutants
Husain and Husain (2007) review the enzymatic approaches for remediation and degradation of organic pollutants in wastewater, highlighting the use of enzymes like laccases, peroxidases, and the role of redox mediators. This approach could be relevant for research into the degradation behavior or environmental impact of Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate (Husain & Husain, 2007).
Ionic Liquid Technologies and Toxicity Considerations
Ionic Liquid-Based Technologies
Ostadjoo et al. (2018) discuss the use of ionic liquids in dissolving biopolymers and their potential for scaled-up industrial applications, emphasizing the importance of understanding their toxicity and environmental impact. This perspective may be relevant for considering the safety and application scope of Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate in industrial contexts (Ostadjoo et al., 2018).
Safety and Hazards
properties
IUPAC Name |
methyl 2-(3-ethyl-2,4-dioxoquinazolin-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-14-12(17)9-6-4-5-7-10(9)15(13(14)18)8-11(16)19-2/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNJSDJBJBWZTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-YL)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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